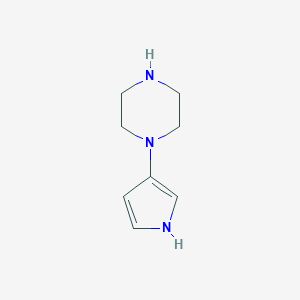![molecular formula C₂₃H₂₂O₃ B1144988 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene CAS No. 1094898-04-0](/img/no-structure.png)
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is an metabolite of Benzo[a]pyrene, a carcinogenic component of tobacco smoke implicated in lung cancer .
Synthesis Analysis
The synthesis of this compound is not widely documented in the available literature. It’s important to note that the sale of this product is prohibited due to laws, regulations, and policies related to "patent products".Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented in the available literature. It’s known that it’s a metabolite of Benzo[a]pyrene , but the exact reactions and pathways are not specified.Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene involves the coupling of 2-bromo-7-methoxynaphthalene with 2,6-bis(2-methoxyethenyl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.", "Starting Materials": [ "2-bromo-7-methoxynaphthalene", "2,6-bis(2-methoxyethenyl)phenylboronic acid", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "Dissolve 2-bromo-7-methoxynaphthalene and 2,6-bis(2-methoxyethenyl)phenylboronic acid in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).", "Add a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to the reaction mixture to deprotonate the boronic acid and promote the cross-coupling reaction.", "Add a palladium catalyst such as palladium acetate (Pd(OAc)2) or palladium chloride (PdCl2) to the reaction mixture to facilitate the cross-coupling reaction.", "Heat the reaction mixture under reflux for several hours to allow the cross-coupling reaction to occur.", "After completion of the reaction, cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product using column chromatography or recrystallization to obtain the desired compound, 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene." ] } | |
CAS-Nummer |
1094898-04-0 |
Produktname |
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene |
Molekularformel |
C₂₃H₂₂O₃ |
Molekulargewicht |
346.42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)
![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)
